N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide
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Overview
Description
“N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The compound is part of a class of organic compounds known as phenylpyrrolidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring .
Synthesis Analysis
The synthesis of compounds similar to “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” has been reported in the literature. For instance, the synthesis of 5-Methyl-4-(3-(2-oxopyrrolidin-1-yl)propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was achieved and characterized by X-ray, FTIR, and NMR spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” is likely to be influenced by the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” may also have similar potential applications in these areas.
Sigma-1 Receptor Modulation
The compound has been studied as a sigma-1 receptor modulator . The sigma-1 receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane. It regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions . The use of the sigma-1 receptor allosteric modulator in combination with endogenous or exogenous agonists demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .
Antiviral Activity
Indole derivatives have been reported to have antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . This suggests that “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” may also have potential antiviral applications.
Anti-inflammatory Activity
Indole derivatives have been reported to have anti-inflammatory activity . This suggests that “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” may also have potential anti-inflammatory applications.
Anticancer Activity
Indole derivatives have been reported to have anticancer activity . This suggests that “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” may also have potential anticancer applications.
Anti-HIV Activity
Indole derivatives have been reported to have anti-HIV activity . This suggests that “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” may also have potential anti-HIV applications.
Future Directions
properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-11-14(18-17(21)13-5-2-3-6-13)8-9-15(12)19-10-4-7-16(19)20/h8-9,11,13H,2-7,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDWOIKPHSFIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCCC2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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